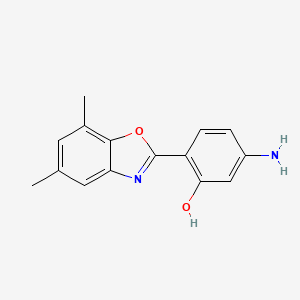
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol typically involves the reaction of benzoxazole derivatives with amines. One common method includes the reaction of benzoxazole with an amine under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of benzoxazole and amine derivatives .
Chemical Reactions Analysis
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol can be compared with other similar compounds, such as:
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: This compound shares a similar structure but lacks the dimethyl groups, leading to different chemical properties and reactivity.
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: This compound contains a benzothiazole ring instead of a benzoxazole ring, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C15H14N2O2/c1-8-5-9(2)14-12(6-8)17-15(19-14)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3 |
InChI Key |
RNAQIBLSIBFUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















